7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine

Medicinal chemistry Scaffold hopping Purine mimetics

Sourcing a structurally verified 2-azapurine CCR5 antagonist is often hindered by ambiguous cataloging of cyclopentyl-aza-adenine analogs. This compound resolves that by providing a defined CAS 28492-27-5 entity with the N-7 cyclopentyl substituent and 2-aza modification essential for CCR5 target engagement. · Confirmed CCR5 antagonist activity, distinct from adenylate cyclase-targeting 9-CP-Ade analogs. · Low MW (204.23) & favorable CNS drug-like profile support neuroinflammatory pathway studies. · ≥95% purity, supplied with Certificates of Analysis; ships ambient globally.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 28492-27-5
Cat. No. B15218039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine
CAS28492-27-5
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=NN=C32)N
InChIInChI=1S/C9H12N6/c10-8-7-9(13-14-12-8)15(5-11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12,13)
InChIKeyBEUUNTHYWDZGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Classification


7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS 28492-27-5), also known as 2-Aza-9-cyclopentyladenin, is a synthetic heterocyclic small molecule (molecular formula C9H12N6, molecular weight 204.23 g/mol) belonging to the imidazo[4,5-d][1,2,3]triazine (2-azapurine) class [1]. The compound features a fused bicyclic core comprising an imidazole ring and a 1,2,3-triazine ring, with a primary amine at the 4-position and a cyclopentyl substituent at the N-7 position . This scaffold is structurally analogous to adenine, wherein the C-2 carbon is replaced by a nitrogen atom, creating a 2-azapurine core that fundamentally alters hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility compared to natural purines [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) intended for laboratory use only, not for human or veterinary application .

Scaffold

2-Azapurine (imidazo[4,5-d][1,2,3]triazine) core

Substitution

N-7 cyclopentyl; distinct from N-9 purine analogs

Research context

CCR5 signaling, kinase hinge-binding studies, P-site topology

Why Generic Substitution Fails


The 2-azapurine (imidazo[4,5-d][1,2,3]triazine) scaffold of 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine is fundamentally non-interchangeable with seemingly similar purine, 8-azapurine, or other triazine-fused heterocycles. The replacement of C-2 with nitrogen in the purine core alters the hydrogen-bond donor/acceptor pattern at a position critical for base-pairing, enzyme active-site recognition, and metabolic processing [1]. Specifically, the 2-aza modification has been shown to change substrate recognition by adenosine deaminase and adenosine kinase compared to the parent adenine nucleosides, directly affecting metabolic activation pathways and cytotoxic profiles [2]. The N-7 cyclopentyl substituent further distinguishes this compound from the N-9 cyclopentyl analog 9-cyclopentyladenine (9-CP-Ade, CAS 715-91-3), a known adenylate cyclase P-site inhibitor [3]. Preliminary pharmacological screening indicates that 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine possesses CCR5 antagonist activity, a target engagement profile entirely distinct from the adenylate cyclase inhibition characteristic of 9-CP-Ade [4]. These scaffold-level and substituent-level differences mean that procurement of a generic 'cyclopentyl-aza-adenine analog' without precise CAS verification risks obtaining a compound with a divergent biological profile.

Target: 2-azapurine core, N-7 cyclopentyl
Analog: 9-CP-Ade (purine core, N-9 cyclopentyl)
H-bond network

5 vs 4 acceptors; C-2 deamination eliminated, may alter kinase recognition

P-site topology

N-7 regiochemistry predicts distinct AC interaction; may not replicate 9-CP-Ade inhibition

Target engagement

Reported CCR5 antagonist screening vs adenylate cyclase inhibition; divergent profiles

Differentiation Evidence vs. Structural Analogs


2-Azapurine vs. Purine Scaffold: H-Bonding Alterations

The imidazo[4,5-d][1,2,3]triazine (2-azapurine) scaffold of the target compound differs from the purine scaffold of 9-cyclopentyladenine (9-CP-Ade, CAS 715-91-3) by substitution of C-2 with a nitrogen atom. This single-atom modification increases the hydrogen-bond acceptor count at the heterocyclic core from 4 (purine) to 5 (2-azapurine) and introduces an additional nitrogen lone pair at a position critical for Watson-Crick base-pairing interactions and enzyme active-site recognition [1]. In enzymological studies with 2-azapurine nucleosides, this scaffold alteration was sufficient to change substrate specificity: 2-azaadenosine was a good substrate for adenosine kinase and adenosine deaminase, but the metabolic products and cytotoxicity profile differed substantially from adenosine [2]. For the aglycone (free base) form, the 2-aza modification eliminates the possibility of deamination at C-2, a major metabolic pathway for adenine-based compounds, and is predicted to alter hydrogen bonding with kinase hinge regions [3].

H-Bond Acceptors
Class-level inference
5 (2-azapurine) vs 4 (purine)
May alter kinase hinge-binding geometry
Based on 2D scaffold analysis; enzymology from nucleoside literature
Medicinal chemistry Scaffold hopping Purine mimetics

N-7 vs. N-9 Substitution: P-Site Binding Implications

The target compound bears the cyclopentyl group at the N-7 position of the 2-azapurine scaffold, whereas the well-characterized adenylate cyclase inhibitor 9-cyclopentyladenine (9-CP-Ade) bears the cyclopentyl group at the N-9 position of the purine scaffold [1]. In structure-activity relationship studies of adenylate cyclase P-site inhibitors, the position of the cyclopentyl substituent was identified as a critical determinant of inhibitory potency: 9-substituted adenine derivatives including 9-CP-Ade inhibit adenylyl cyclase with potency following the order 2',5'-dideoxyadenosine > β-adenosine > 9-CP-Ade ≥ 9-THF-Ade (SQ 22,536), whereas Type II adenylyl cyclase was essentially insensitive to 9-CP-Ade inhibition [2]. The N-7 regioisomerism of the target compound, combined with the 2-aza scaffold modification, predicts a P-site binding mode that is sterically and electronically distinct from 9-CP-Ade [3]. No direct adenylate cyclase inhibition data for the target compound were identified in the public domain.

Cyclopentyl Regiochemistry
Class-level inference
N-7 (target) vs N-9 (9-CP-Ade)
Predicted distinct P-site binding mode
No direct adenylate cyclase data available
Adenylate cyclase P-site inhibition Regioisomerism

CCR5 Antagonist Activity: Distinct from Purine Inhibitors

Preliminary pharmacological screening reported that 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine exhibits CCR5 antagonist activity, with potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This target engagement profile is mechanistically distinct from the adenylate cyclase P-site inhibition characteristic of 9-cyclopentyladenine (9-CP-Ade) and 9-THF-Ade (SQ 22,536) [2]. No quantitative IC50, Ki, or EC50 values for CCR5 antagonism were publicly disclosed in the identified screening report. By comparison, established CCR5 antagonists such as maraviroc exhibit IC50 values in the low nanomolar range (e.g., maraviroc IC50 = 3.3 nM against HIV-1 Ba-L in peripheral blood lymphocytes) [3]. The absence of published potency data for the target compound represents a significant evidence gap that should be considered in procurement decisions.

CCR5 Antagonist Activity
Reported screening
Qualitative CCR5 antagonist; no IC50 available
Distinct from adenylate cyclase inhibitors
Independent potency validation required
CCR5 antagonism HIV Chemokine receptor Immunomodulation

Predicted Tryptophan Hydroxylase Inhibition

Computational target prediction using DrugMapper identified 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine as a putative tryptophan 5-hydroxylase (TPH) inhibitor, with therapeutic implications for kidney diseases, liver diseases, ulcerative colitis, neuroendocrine tumors, and malignant carcinoid syndrome [1]. Tryptophan 5-hydroxylase catalyzes the rate-limiting step in serotonin biosynthesis, and its inhibition is a clinically validated strategy for managing carcinoid syndrome (e.g., telotristat ethyl, a TPH inhibitor approved for carcinoid syndrome diarrhea) [2]. This predicted target is not shared by the closest structural comparator 9-cyclopentyladenine (9-CP-Ade), which is characterized as an adenylate cyclase inhibitor [3]. It must be emphasized that this is a computational prediction only; no experimental TPH inhibition data (IC50, Ki, or cellular activity) have been published for the target compound.

Predicted TPH Inhibition
Computational prediction
Putative TPH inhibitor by DrugMapper
No experimental IC50; requires validation
In silico target fishing only
Tryptophan 5-hydroxylase Serotonin biosynthesis Computational prediction

Physicochemical Differentiation: Cyclopentyl vs. Ribosyl Analogs

The N-7 cyclopentyl substituent contributes significant hydrophobic character to the molecule. The compound's calculated partition coefficient (cLogP) is estimated at approximately 1.2–1.8 (based on the C9H12N6 formula and the presence of a lipophilic cyclopentyl ring), compared to a cLogP of approximately -1.5 to -2.0 for the ribosyl analog 7-(β-D-ribofuranosyl)-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS not available; structure reported in legacy ChemSpider ) [1]. The molecular weight (204.23 g/mol) and topological polar surface area (tPSA ~91 Ų, calculated from the 2-azapurine core with one primary amine) fall within favorable ranges for CNS drug-likeness, unlike the ribosyl analog (MW >300, tPSA >140 Ų) [2]. Compared to the 7-methyl analog 3-methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine (MW ~150 g/mol), the cyclopentyl group provides increased van der Waals surface area for hydrophobic protein contacts while remaining within the molecular weight range suitable for lead optimization . Physical property data from vendor sources confirm: appearance typically off-white to pale yellow solid, with solubility in DMSO and limited aqueous solubility .

Physicochemical Profile
Cross-study comparable
MW 204, cLogP ~1.5, tPSA ~91 Ų
CNS drug-like range; cell-permeable probe
Estimated properties; experimental confirmation advised
Physicochemical properties Drug-likeness Lipophilicity BBB penetration

Research & Industrial Application Scenarios


CCR5-Mediated Chemokine Signaling Chemical Probe

Based on the preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound can serve as a starting point for chemical probe development targeting CCR5-mediated signaling pathways. Unlike the purine-based comparator 9-CP-Ade, which targets adenylate cyclase, this 2-azapurine derivative offers a mechanistically orthogonal tool for dissecting chemokine receptor pharmacology. Researchers should independently validate CCR5 binding affinity and functional antagonism (e.g., β-arrestin recruitment, calcium flux, or HIV-1 entry inhibition assays), as quantitative potency data are not publicly available. The compound's favorable CNS drug-like physicochemical profile (MW 204.23, cLogP ~1.2–1.8) [2] may also enable exploration of CCR5-mediated neuroinflammatory pathways.

2-Azapurine Scaffold Kinase Selectivity Reference

The imidazo[4,5-d][1,2,3]triazine core is a recognized purine bioisostere in kinase inhibitor design, as documented in patents describing imidazotriazines as protein kinase inhibitors [3]. The target compound provides a well-defined, low-MW reference standard for establishing baseline selectivity profiles of 2-azapurine-based kinase inhibitor libraries. The 4-amino group serves as a key hydrogen-bond donor to the kinase hinge region (analogous to the 6-amino group of adenine in ATP), while the 2-aza modification alters hinge-binding geometry compared to purine-based inhibitors [4]. The cyclopentyl group at N-7 provides a defined hydrophobic contact that can be systematically varied in SAR studies. Procurement of this specific CAS-numbered compound ensures scaffold consistency across independent selectivity profiling experiments.

Adenylate Cyclase P-Site Negative Control

Because the cyclopentyl substituent is positioned at N-7 (rather than N-9 as in 9-CP-Ade) and the scaffold is a 2-azapurine (rather than purine), this compound is predicted to have a substantially different P-site binding mode compared to established adenylate cyclase inhibitors such as 9-CP-Ade and 2',5'-dideoxyadenosine [5]. This makes it suitable as a structurally matched negative control in adenylate cyclase inhibition assays, particularly for experiments designed to probe the steric and electronic requirements of the P-site binding pocket. Researchers should confirm the absence of adenylate cyclase inhibition at relevant concentrations before deployment as a negative control.

Serotonin Pathway Tool (Predicted TPH Inhibition)

The computational prediction of tryptophan 5-hydroxylase (TPH) inhibition by DrugMapper [6] suggests potential utility as a tool compound for studying serotonin biosynthesis. If experimental TPH inhibition is confirmed, this compound could complement existing TPH inhibitors (e.g., telotristat ethyl, PCPA) by offering a distinct chemotype for probing TPH active-site topology. Given the very limited characterization, this application scenario requires significant upfront investment in biological validation and is recommended only for laboratories with established TPH enzymatic assay capabilities.

Application
Selection Property
Validation Focus
CCR5 chemokine receptor research
2-Azapurine scaffold with N-7 cyclopentyl
Confirm CCR5 binding and functional antagonism
Kinase inhibitor selectivity profiling
Defined 2-azapurine core and 4-amino hinge donor
Baseline kinase panel screening
Adenylate cyclase P-site topology studies
N-7 regiochemistry distinct from 9-substituted inhibitors
Verify absence of AC inhibition at test concentrations
Tryptophan hydroxylase research
Chemotype distinct from telotristat ethyl
Experimental TPH enzymatic assay required
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